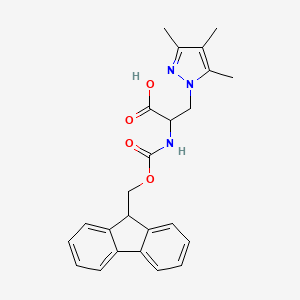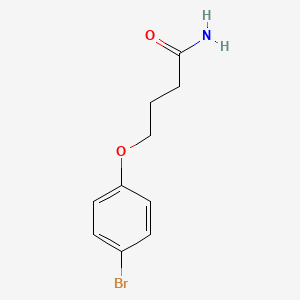
4-(4-Bromophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)butanamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.115. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Synthesis Methods
Research on related compounds like N-(4-chlorobutyl)butanamide, a chlorinated amide from Aloe sabaea, demonstrates interest in synthesizing chlorinated and brominated butanamides for potential applications in medicine and chemistry. The synthesis process involves alkylation and condensation reactions, highlighting the chemical versatility of such compounds (D’hooghe et al., 2003).
Chemical Properties and Reactions
Studies on compounds like 1-butoxy-4-nitrobenzene, synthesized from reactions similar to those used for bromophenyl butanamides, provide insights into the chemical behavior and potential applications of 4-(4-Bromophenoxy)butanamide. These studies involve phase-transfer catalysis and kinetic analysis, relevant for understanding the reactivity and synthesis routes of bromophenyl butanamides (Harikumar & Rajendran, 2014).
Potential Biological Activities
Lipoxygenase Inhibition
Compounds like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, which share structural similarities with this compound, have been synthesized and evaluated for lipoxygenase enzyme inhibition. Such studies suggest potential biological activities for this compound, such as enzyme inhibition, which could be relevant for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
CDK2 Inhibition in Drug Design
Research on N-(5-Bromo-1,3-thiazol-2-yl)butanamide for CDK2 inhibition in the context of structure-based drug design highlights the potential of brominated butanamides in medicinal chemistry. This suggests that this compound could be explored for similar applications in drug development (Vulpetti et al., 2006).
Catalysis and Material Science
Catalytic Applications
The study on the synthesis of gold nanoparticles stabilized by bromide-containing ligands for the reduction of nitrophenols reveals the potential use of bromophenyl butanamides in catalysis. Such materials could be used in environmental and industrial processes, indicating a possible application area for this compound (Thawarkar et al., 2018).
Material Synthesis
The creation of renewable thermosetting resins from eugenol, involving bromophenols, demonstrates the role of brominated compounds in the synthesis of new materials. This suggests that this compound could be explored for developing new materials with specific properties (Harvey et al., 2014).
Propiedades
IUPAC Name |
4-(4-bromophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXUOUFWDKJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)
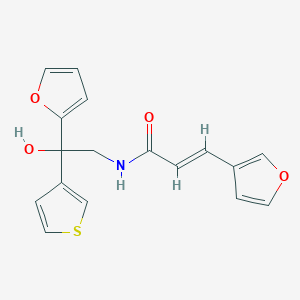

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)
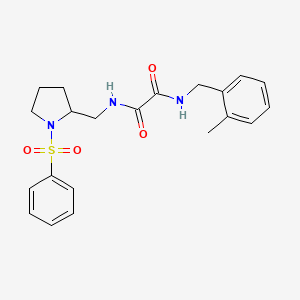
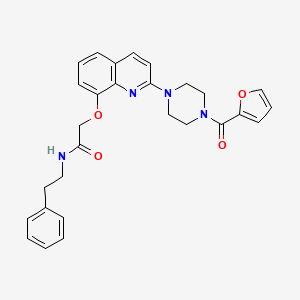
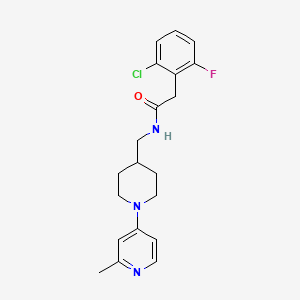



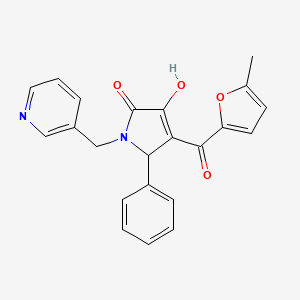
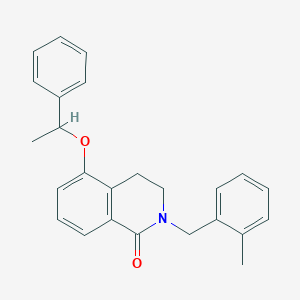
![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)
